- A new access to 16-membered macrocycles: synthesis of the model C-O-D ring system of vancomycin, Synthesis, 2009, (19), 3322-3326
Cas no 944317-65-1 (Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate)
944317-65-1 structure
Product Name:Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Numéro CAS:944317-65-1
Le MF:C16H23BO5
Mégawatts:306.161825418472
CID:2093591
PubChem ID:57576289
Update Time:2025-06-09
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- methyl 2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate (ACI)
- [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid methyl ester
- Methyl [4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZENEACETIC ACID, METHYL ESTER
- METHYL2-(4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
- E81635
- CS-0132864
- [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -phenyl]-acetic acid methyl ester
- [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetic acid methyl ester
- MB20548
- [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester
- SCHEMBL137360
- DA-00420
- 944317-65-1
- MNYSQPXCOWTNQR-UHFFFAOYSA-N
-
- Piscine à noyau: 1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-9-11(10-14(18)20-6)7-8-13(12)19-5/h7-9H,10H2,1-6H3
- La clé Inchi: MNYSQPXCOWTNQR-UHFFFAOYSA-N
- Sourire: O=C(CC1C=C(B2OC(C)(C)C(C)(C)O2)C(OC)=CC=1)OC
Propriétés calculées
- Qualité précise: 306.1638540g/mol
- Masse isotopique unique: 306.1638540g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 5
- Complexité: 393
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 54Ų
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118959-250mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 250mg |
$209.88 | 2023-08-31 | |
| Alichem | A019118959-1g |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 1g |
$425.06 | 2023-08-31 | |
| Chemenu | CM135970-1g |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 1g |
$413 | 2021-08-05 | |
| Chemenu | CM135970-1g |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 1g |
$548 | 2024-07-19 | |
| Chemenu | CM135970-100mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 100mg |
$110 | 2024-07-19 | |
| Chemenu | CM135970-250mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 250mg |
$219 | 2024-07-19 | |
| Aaron | AR00IIUP-100mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 97% | 100mg |
$89.00 | 2025-02-12 | |
| Aaron | AR00IIUP-250mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 97% | 250mg |
$178.00 | 2023-12-14 | |
| Aaron | AR00IIUP-1g |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 97% | 1g |
$390.00 | 2023-12-14 | |
| 1PlusChem | 1P00IIMD-100mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 100mg |
$201.00 | 2024-04-19 |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 18 h, 110 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Référence
- Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Référence
- Preparation of N,N-disubstituted aminoalkylbiphenyl antagonists of prostaglandin d2 receptors, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; 1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Référence
- Oxazolidinone derivatives as CETP inhibitors and their preparation, pharmaceutical compositions and use in the treatment of atherosclerosis, raising HDL-cholesterol and lowering LDL-cholesterol, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 95 °C
Référence
- Boron-containing compounds as Rho kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, 100 °C
Référence
- Discovery of Potent Non-Nucleoside Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase from a Fragment Hit Using Structure-Based Drug Design, Journal of Medicinal Chemistry, 2016, 59(8), 3935-3952
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 100 °C; 19 h, 100 °C
Référence
- Preparation of imidazopyrrolidinone compounds useful for treating disorders or diseases mediated by the activity of MDM2 and/or MDM4, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Référence
- Cyclic amine-substituted oxazolidinones as CETP inhibitor and their preparation, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Référence
- Preparation of biphenyl derivatives as DP2 antagonists, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 90 °C
Référence
- Preparation of heteroalkyl biphenyl antagonists of prostaglandin D2 receptors for treating respiratory, cardiovascular, and other diseases, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 85 °C; overnight, 85 °C
Référence
- Preparation of oxazolidone derivatives as prostaglandin D2 receptor antagonists, World Intellectual Property Organization, , ,
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Raw materials
- methyl 2-(3-iodo-4-methoxyphenyl)acetate
- Me ether, Me ester-(3-Bromo-4-hydroxypenyl)acetic acid, 8CI
- Bis(pinacolato)diborane
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Preparation Products
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Littérature connexe
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
944317-65-1 (Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate) Produits connexes
- 1270038-09-9(Methyl 3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y L)phenyl]propanoate)
- 934586-50-2(2-(2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1268511-96-1(2-(2-(cyclopropylmethoxy)-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 944280-14-2(2-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-1-ol)
- 1150271-68-3(2,3-Methylenedioxo-5-(methoxycarbonyl)methylphenylboronic Acid Pinacol Ester)
- 454185-98-9(methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
- 1175527-01-1([4-Benzyloxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester)
- 1233077-74-1(Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
- 478375-42-7(methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
- 1198615-70-1(ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
Fournisseurs recommandés
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot